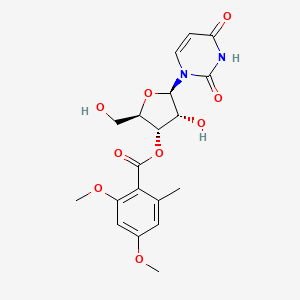

kipukasin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kipukasin D is a marine natural nucleoside derived from the fungus Aspergillus versicolor. It is known for its unique structure and significant biological activities, particularly its antibacterial properties

Métodos De Preparación

The first total synthesis of kipukasin D was achieved using commercially available tetra-O-acetyl-β-D-ribose as the starting material . The synthesis involves nine steps with an overall yield of 15.7% . The key steps include Vorbrüggen glycosylation, where ortho-iodinebenzoate acts as a neighboring participating group leading to β-nucleoside, and the selective deprotection of 2’-O and 5’-O ortho-alkynylbenzoates using freshly prepared triphenylphosphine gold trifluoroacetate (Ph3PAuOTFA) in the presence of ethanol and water in dichloromethane .

Análisis De Reacciones Químicas

Kipukasin D undergoes various chemical reactions, including glycosylation and deprotection reactions . The Vorbrüggen glycosylation reaction is a key step in its synthesis, where ortho-iodinebenzoate acts as a neighboring participating group . The selective deprotection of 2’-O and 5’-O ortho-alkynylbenzoates is achieved using Ph3PAuOTFA, which avoids transesterification between 2’-OH and 3’-OH . These reactions are carried out under mild and neutral conditions, making them suitable for nucleoside and carbohydrate chemistry .

Aplicaciones Científicas De Investigación

Kipukasin D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its antibacterial properties make it a potential candidate for developing new antibiotics . Additionally, this compound and its derivatives have shown modest activity against Gram-positive bacteria . The compound’s unique structure and biological activities also make it a valuable tool for studying nucleoside chemistry and developing new therapeutic agents .

Mecanismo De Acción

The mechanism of action of kipukasin D involves its interaction with bacterial cells, leading to antibacterial effects . The compound’s molecular targets and pathways are not fully elucidated, but its structure suggests that it may interfere with bacterial nucleic acid synthesis or other essential cellular processes . Further research is needed to fully understand the molecular mechanisms underlying its antibacterial activity.

Comparación Con Compuestos Similares

Similar compounds include kipukasins A, B, and J, which also exhibit biological activities such as antibacterial and cytotoxic effects . Kipukasin D is unique due to its specific structure and the particular biological activities it exhibits . Other related compounds include decumbenone B and cyclopenol, which are also derived from marine fungi and have distinct chemical structures and biological properties .

Propiedades

Fórmula molecular |

C19H22N2O9 |

|---|---|

Peso molecular |

422.4 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate |

InChI |

InChI=1S/C19H22N2O9/c1-9-6-10(27-2)7-11(28-3)14(9)18(25)30-16-12(8-22)29-17(15(16)24)21-5-4-13(23)20-19(21)26/h4-7,12,15-17,22,24H,8H2,1-3H3,(H,20,23,26)/t12-,15-,16-,17-/m1/s1 |

Clave InChI |

LQYPUZKOEZWGBX-BASLNEPJSA-N |

SMILES isomérico |

CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)CO)OC)OC |

SMILES canónico |

CC1=CC(=CC(=C1C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)CO)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)

![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)

![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)

![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)

![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)

![3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B11932183.png)